N-Succinylperimycin

Description

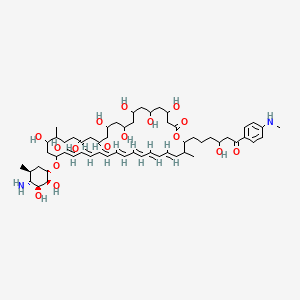

N-Succinylperimycin is a chemically modified derivative of the polyene macrolide antibiotic perimycin. It is synthesized via N-succinylation of the primary amino group in the perosamine moiety of the parent compound . This modification aims to enhance pharmaceutical acceptability, particularly water solubility, by converting the amphoteric perimycin into an acidic, water-soluble form . However, this structural alteration significantly reduces its antifungal activity: Michalska (1964) reported that N-succinylperimycin retains only ~12% of perimycin’s anti-Candida activity .

Properties

CAS No. |

11016-08-3 |

|---|---|

Molecular Formula |

C59H88N2O16 |

Molecular Weight |

1081.3 g/mol |

IUPAC Name |

(23E,25E,27E,29E,31E,33E,35E)-22-[(1S,2S,3S,4R,5S)-4-amino-2,3-dihydroxy-5-methylcyclohexyl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[4-hydroxy-6-[4-(methylamino)phenyl]-6-oxohexyl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-2,14,16-trione |

InChI |

InChI=1S/C59H88N2O16/c1-37-18-15-13-11-9-7-5-6-8-10-12-14-16-20-50(76-55-26-38(2)57(60)59(75)58(55)74)36-52(71)39(3)51(70)34-48(68)31-46(66)29-44(64)27-43(63)28-45(65)30-47(67)32-49(69)35-56(73)77-54(37)21-17-19-42(62)33-53(72)40-22-24-41(61-4)25-23-40/h5-16,18,20,22-25,37-39,42-45,47,49-52,54-55,57-59,61-65,67,69-71,74-75H,17,19,21,26-36,60H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,20-16+/t37?,38-,39?,42?,43?,44?,45?,47?,49?,50?,51?,52?,54?,55-,57+,58+,59-/m0/s1 |

InChI Key |

DTVRQSHQUKUVGQ-AYSZYLHUSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@H]([C@H]([C@@H]1N)O)O)OC\2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O |

Canonical SMILES |

CC1CC(C(C(C1N)O)O)OC2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)CCCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Succinylperimycin involves the N-acylation of perimycin with succinic anhydride. This reaction typically occurs under mild conditions, with the use of a suitable solvent like dimethylformamide (DMF) and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of N-Succinylperimycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Succinylperimycin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the succinyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-Succinylperimycin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study membrane interactions and ion channel formation.

Biology: Its ability to induce potassium permeability pathways in membranes makes it useful in cellular studies.

Medicine: Research is ongoing into its potential as an antifungal and antibacterial agent.

Industry: It is used in the development of new antibiotics and as a tool in biochemical research .

Mechanism of Action

N-Succinylperimycin exerts its effects by interacting with the plasma membrane in a manner that requires metabolic energy. It induces the formation of ion-selective conductance channels, leading to changes in membrane permeability. This interaction is highly specific and can be reversed under certain conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between N-succinylperimycin and other polyene antibiotics/derivatives:

Key Observations:

Modification Impact :

- Succinylation/Acetylation : These modifications improve solubility but drastically reduce antifungal activity (e.g., N-succinylperimycin: 12% activity; N-acetylcandidin: ~20% activity). This is attributed to steric hindrance or altered sterol-binding affinity .

- Esterification : Unlike succinylation, esterification (e.g., amphotericin B ethyl ester) retains full antifungal activity while enhancing solubility and reducing toxicity. This suggests that esterification is superior for balancing efficacy and safety .

Mechanistic Differences :

- N-Succinylperimycin : Causes selective K⁺ leakage in Saccharomyces cerevisiae, leading to metabolic collapse. Its fungicidal effect is uniquely reversible with excess K⁺ ions .

- Amphotericin B : Induces broad ion leakage (K⁺, Na⁺, Mg²⁺) and irreversible membrane damage, resulting in higher toxicity .

Toxicity-Solvency Trade-offs :

Resistance and Stability

- Resistance Development: Candida albicans strains exposed to N-succinylperimycin can develop induced resistance via sterol biosynthesis alterations, a phenomenon also observed with other polyenes like nystatin .

- Chemical Stability : N-succinylperimycin’s stability under storage conditions (e.g., light exposure) remains understudied compared to paracetamol or other pharmaceuticals, limiting its practical utility .

Research and Clinical Implications

- N-Succinylperimycin : Serves as a model for studying structure-activity relationships in polyene antibiotics. Its selective K⁺ leakage mechanism offers insights into targeted antifungal strategies .

- Esterified Derivatives : Amphotericin B ethyl ester exemplifies how chemical modifications can decouple toxicity from efficacy, providing a blueprint for future antifungal development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.